N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitrothiophene-2-carboxamide;hydrochloride
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Overview
Description
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitrothiophene-2-carboxamide;hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzothiazole ring fused with a dioxin ring, a nitrothiophene moiety, and a dimethylaminoethyl side chain, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitrothiophene-2-carboxamide;hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and dioxin intermediates, followed by their fusion. The nitrothiophene moiety is then introduced through nitration reactions, and the dimethylaminoethyl side chain is attached via alkylation. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process would also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitrothiophene-2-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The dimethylaminoethyl side chain can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. Substitution reactions may involve the use of alkyl halides or aryl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and π-π interactions makes it a candidate for drug design and development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its structural features suggest potential activity as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitrothiophene-2-carboxamide;hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s ability to form hydrogen bonds and π-π interactions could play a key role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, nitrothiophene derivatives, and compounds with dimethylaminoethyl side chains. Examples include:
- Benzothiazole
- Nitrothiophene
- Dimethylaminoethyl chloride
Uniqueness
What sets N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitrothiophene-2-carboxamide;hydrochloride apart is its unique combination of these structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a compound of interest for further research and development.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitrothiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S2.ClH/c1-20(2)5-6-21(17(23)14-3-4-16(28-14)22(24)25)18-19-11-9-12-13(10-15(11)29-18)27-8-7-26-12;/h3-4,9-10H,5-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTCHPOXULIVEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(S4)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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